2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, showing significant antioxidant activity. These studies imply that compounds with similar structural features could be explored for their potential in creating coordination complexes with metal ions, which might exhibit antioxidant properties. This suggests a direction for investigating the compound for similar applications (Chkirate et al., 2019).
Catalytic Performance in Organic Synthesis
Another study explored the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, focusing on its catalytic activities for producing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This research suggests the potential of similar compounds to serve as catalysts in organic synthesis, particularly in reactions important for generating compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).
Structural Aspects and Properties of Inclusion Compounds
The structural aspects and properties of amide-containing isoquinoline derivatives have been studied, revealing the formation of gels and crystalline salts with different acids. This research highlights the importance of structural studies for understanding the material properties of compounds, which could guide the development of new materials with specific optical or chemical properties (Karmakar et al., 2007).
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-12-15(2)27(25-14)22-24-17-9-5-4-8-16(17)21(29)26(22)13-20(28)23-18-10-6-7-11-19(18)30-3/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZZADYJXGCRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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